MMP13-IN-3
Overview
Description
BI-4394 is a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13). Matrix metalloproteinase-13 is an enzyme involved in the degradation of collagen in the extracellular matrix, which plays a crucial role in tissue remodeling and repair. BI-4394 has been extensively studied for its potential therapeutic applications, particularly in the treatment of diseases such as rheumatoid arthritis and osteoarthritis .
Preparation Methods
The synthesis of BI-4394 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of BI-4394 is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product
Chemical Reactions Analysis
BI-4394 undergoes several types of chemical reactions, including:
Oxidation: BI-4394 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on BI-4394.
Substitution: Substitution reactions are commonly used to introduce various functional groups to the core structure of BI-4394.
Hydrolysis: BI-4394 can undergo hydrolysis under acidic or basic conditions to yield different products
Scientific Research Applications
BI-4394 has a wide range of scientific research applications, including:
Chemistry: BI-4394 is used as a tool compound to study the inhibition of matrix metalloproteinase-13 and its effects on collagen degradation.
Biology: BI-4394 is used in biological studies to investigate the role of matrix metalloproteinase-13 in tissue remodeling and repair.
Medicine: BI-4394 has potential therapeutic applications in the treatment of diseases such as rheumatoid arthritis and osteoarthritis, where excessive collagen degradation is a key factor.
Industry: BI-4394 is used in the development of new drugs and therapeutic agents targeting matrix metalloproteinase-13
Mechanism of Action
BI-4394 exerts its effects by selectively inhibiting matrix metalloproteinase-13. Matrix metalloproteinase-13 is a zinc-dependent enzyme that cleaves collagen and other extracellular matrix proteins. BI-4394 binds to the active site of matrix metalloproteinase-13, preventing it from interacting with its substrates. This inhibition reduces collagen degradation and helps maintain the integrity of the extracellular matrix .
Comparison with Similar Compounds
BI-4394 is unique in its high selectivity and potency as an inhibitor of matrix metalloproteinase-13. Other similar compounds include:
BI-4395: A negative control compound with lower potency and selectivity compared to BI-4394.
MMP-13-IN-3: Another potent inhibitor of matrix metalloproteinase-13 with similar selectivity but different chemical structure.
MMP-13-IN-4: A less potent inhibitor with broader selectivity against other matrix metalloproteinases
BI-4394 stands out due to its high selectivity (>1,000-fold) against other matrix metalloproteinases and its potent inhibition of matrix metalloproteinase-13 with an IC50 value of 1 nM .
Properties
IUPAC Name |
4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-3-33-24(32)20-11-17-10-16(8-9-18(17)26-20)21-12-19(27-28(21)2)22(29)25-13-14-4-6-15(7-5-14)23(30)31/h4-12,26H,3,13H2,1-2H3,(H,25,29)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJPVSDTLGFIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC(=NN3C)C(=O)NCC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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